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Compound of Interest

Compound Name:
Diadenosine pentaphosphate

pentasodium

Cat. No.: B10861061 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on using P¹,P⁵-Di(adenosine-5') pentaphosphate

(Ap5A) to improve the specificity of kinase assays. Contamination with adenylate kinase (AK) is

a frequent cause of inaccurate results in kinase activity measurements, and Ap5A is a powerful

tool to mitigate this issue.

Frequently Asked Questions (FAQs) and
Troubleshooting
Q1: What is Ap5A and how does it improve kinase assay specificity?

A1: Ap5A, or P¹,P⁵-Di(adenosine-5') pentaphosphate, is a structural analog of two ADP

molecules linked by a pentaphosphate chain.[1] It acts as a potent and highly specific

bisubstrate inhibitor of most adenylate kinases (AK), also known as myokinase.[1][2] Adenylate

kinase is a common contaminant in enzyme preparations and catalyzes the reversible reaction:

2 ADP ⇌ ATP + AMP.[1] This activity can interfere with your kinase assay by:

Generating ATP: If your assay measures ATP consumption, AK activity can replenish ATP

from ADP produced by your kinase of interest, leading to an underestimation of kinase

activity.
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Altering ADP levels: If your assay measures ADP production, AK can consume ADP, leading

to an underestimation of kinase activity.

By specifically inhibiting adenylate kinase, Ap5A ensures that the changes in nucleotide

concentrations accurately reflect the activity of the kinase you are studying, thus improving the

specificity and accuracy of your assay.[1][3]

Q2: My kinase assay is showing high background noise or inconsistent results. Could

adenylate kinase be the problem?

A2: Yes, contaminating adenylate kinase activity is a common reason for high background and

variability in kinase assays.[1] This is particularly true if your enzyme preparation is not highly

purified. To determine if AK is interfering with your assay, you can perform a simple control

experiment: run your assay in the presence and absence of a saturating concentration of Ap5A.

[1] A significant decrease in background signal or variability in the presence of Ap5A strongly

suggests that adenylate kinase contamination is a contributing factor.[1]

Q3: What is the optimal concentration of Ap5A to use in my kinase assay?

A3: The optimal concentration of Ap5A depends on the source of the adenylate kinase and the

specific assay conditions. Ap5A exhibits varying inhibitory potency (Ki values) against AK from

different species and tissues.[4][5] For most mammalian and insect skeletal muscle, as well as

human erythrocytes, a molar ratio of 1:50 of Ap5A to other nucleotides is sufficient to suppress

AK activity.[4] However, for some plant and mitochondrial AKs, a higher ratio may be

necessary.[4] A starting concentration of 10 µM Ap5A is often effective for inhibiting erythrocyte

and muscle adenylate kinase.[5][6] For complete inhibition, concentrations of 50 µM or higher

may be required.[7] It is always recommended to empirically determine the optimal Ap5A

concentration for your specific system by performing a dose-response experiment.

Q4: Will Ap5A inhibit my kinase of interest?

A4: Ap5A is a highly specific inhibitor of adenylate kinase and generally does not interfere with

the activity of many other kinases or ATPases at concentrations typically used to inhibit AK.[3]

[4] Studies have shown that Ap5A has no effect on creatine kinase activity at concentrations up

to 100 µM.[5] However, it is always good practice to verify this for your specific kinase of
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interest. You can test this by running your kinase assay with and without Ap5A, using a highly

purified preparation of your kinase that is known to be free of adenylate kinase contamination.

Q5: I'm working with hemolyzed serum samples. Can Ap5A help improve my creatine kinase

assay results?

A5: Absolutely. Hemolyzed serum contains a significant amount of adenylate kinase released

from erythrocytes, which can interfere with creatine kinase assays by generating ATP.[6][8]

Ap5A is a potent inhibitor of erythrocyte adenylate kinase and can be used to eliminate this

interference, leading to more accurate measurements of creatine kinase activity.[5][8] Often, a

combination of Ap5A (e.g., 10 µM) and AMP (e.g., 5 mM) is recommended for near-complete

inhibition of adenylate kinases from both erythrocytes and muscle in clinical assays.[5]

Quantitative Data Summary
The inhibitory potency of Ap5A against adenylate kinase can vary depending on the source of

the enzyme and assay conditions. The following tables summarize key quantitative data found

in the literature.

Table 1: Ap5A Inhibition Constants (Ki) for Adenylate Kinase

Adenylate Kinase Source Ki Value Reference

General 2.5 nM [9]

Erythrocyte & Muscle ~0.03 µM [5]

Liver ~3 µM [5]

Table 2: Recommended Ap5A Concentrations for Adenylate Kinase Inhibition
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Application
Recommended Ap5A
Concentration

Reference

General AK Inhibition 2 µM and above [3]

Complete AK Inhibition in

Fragmented Sarcoplasmic

Reticulum

50 µM or more [7]

Creatine Kinase Assay in

Serum
10 µM [5][6]

Experimental Protocols
Protocol 1: General Protocol for Suppressing Adenylate Kinase Activity in a Kinase Assay

This protocol provides a general guideline for using Ap5A to inhibit contaminating adenylate

kinase in a typical kinase assay.

Prepare Reagents:

Kinase assay buffer

Your kinase of interest

Kinase substrate

ATP

Ap5A stock solution (e.g., 1 mM in water or buffer)

Detection reagent (e.g., for measuring ADP production or ATP depletion)

Set up Control and Experimental Reactions:

Control (No Ap5A): In a microplate well, combine the kinase assay buffer, your kinase, and

substrate.
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Experimental (+Ap5A): In a separate well, combine the kinase assay buffer, your kinase,

substrate, and the desired final concentration of Ap5A (start with 10-50 µM).

Blank (No Kinase): Prepare a well with all components except your kinase of interest to

measure background signal.

Initiate the Kinase Reaction:

Add ATP to all wells to start the reaction. The final ATP concentration should be at the Km

for your kinase of interest.

Incubate:

Incubate the plate at the optimal temperature for your kinase for a predetermined amount

of time (e.g., 30-60 minutes).

Detect Signal:

Stop the reaction (if necessary) and add the detection reagent according to the

manufacturer's instructions.

Measure the signal (e.g., fluorescence, luminescence, absorbance) using a plate reader.

Analyze Data:

Subtract the blank reading from your control and experimental readings.

Compare the kinase activity in the presence and absence of Ap5A. A significant reduction

in signal (in an ADP detection assay) or a more linear reaction rate (in an ATP depletion

assay) in the presence of Ap5A indicates successful inhibition of contaminating adenylate

kinase.

Protocol 2: Determining the Ki of Ap5A for Adenylate Kinase using a Coupled Enzyme Assay

This protocol describes how to determine the inhibition constant (Ki) of Ap5A for adenylate

kinase using a coupled assay with pyruvate kinase (PK) and lactate dehydrogenase (LDH).[1]

The production of ATP by adenylate kinase is coupled to the oxidation of NADH, which is

monitored by a decrease in absorbance at 340 nm.[1]
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Prepare Reagents:

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl₂)

Adenylate Kinase

ADP (substrate)

Phosphoenolpyruvate (PEP)

NADH

Pyruvate Kinase (PK) / Lactate Dehydrogenase (LDH) enzyme mix

Ap5A solutions at various concentrations

Assay Setup:

Prepare a series of reactions in cuvettes or a 96-well plate. Each series should have a

fixed concentration of Ap5A and varying concentrations of ADP (e.g., bracketing the Km of

ADP for AK).[1]

A typical reaction mixture contains assay buffer, PEP, NADH, PK/LDH mix, a fixed

concentration of Ap5A, and a varying concentration of ADP.[1]

Reaction Initiation and Data Acquisition:

Pre-incubate the reaction mixture (without adenylate kinase) at the desired temperature

(e.g., 25°C) for 5 minutes.[1]

Initiate the reaction by adding adenylate kinase and mix immediately.[1]

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.[1]

Data Analysis:

Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time

plot using the Beer-Lambert law (molar extinction coefficient for NADH at 340 nm is 6220
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M⁻¹cm⁻¹).[1]

Plot v₀ versus the ADP concentration for each Ap5A concentration to generate Michaelis-

Menten plots.[1]

Use a Lineweaver-Burk plot (1/v₀ vs. 1/[ADP]) or non-linear regression analysis to

determine the Km and Vmax in the presence of different inhibitor concentrations and

subsequently calculate the Ki for Ap5A.[1]
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Caption: Mechanism of adenylate kinase interference in a kinase assay and its inhibition by

Ap5A.
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Caption: Experimental workflow for testing adenylate kinase interference using Ap5A.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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